molecular formula C21H29N3O3S B15024444 6-hydroxy-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}-5-pentyl-1-phenylpyrimidin-4(1H)-one

6-hydroxy-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}-5-pentyl-1-phenylpyrimidin-4(1H)-one

Cat. No.: B15024444
M. Wt: 403.5 g/mol
InChI Key: XBQGLQYGZAHYIS-UHFFFAOYSA-N
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Description

6-HYDROXY-2-{[2-(MORPHOLIN-4-YL)ETHYL]SULFANYL}-5-PENTYL-3-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound that belongs to the class of dihydropyrimidinones. This compound is characterized by its unique structure, which includes a morpholine ring, a pentyl chain, and a phenyl group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-HYDROXY-2-{[2-(MORPHOLIN-4-YL)ETHYL]SULFANYL}-5-PENTYL-3-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common method involves the condensation of a suitable aldehyde with a β-keto ester in the presence of a base to form the dihydropyrimidinone core. Subsequent functionalization steps introduce the morpholine ring, pentyl chain, and phenyl group under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-HYDROXY-2-{[2-(MORPHOLIN-4-YL)ETHYL]SULFANYL}-5-PENTYL-3-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alcohol or amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The morpholine ring and other substituents can be modified through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

6-HYDROXY-2-{[2-(MORPHOLIN-4-YL)ETHYL]SULFANYL}-5-PENTYL-3-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-HYDROXY-2-{[2-(MORPHOLIN-4-YL)ETHYL]SULFANYL}-5-PENTYL-3-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-HYDROXY-2-{[2-(MORPHOLIN-4-YL)ETHYL]SULFANYL}-5-PENTYL-3-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE is unique due to its specific combination of functional groups and structural features, which confer distinct biological activities and chemical reactivity

Properties

Molecular Formula

C21H29N3O3S

Molecular Weight

403.5 g/mol

IUPAC Name

6-hydroxy-2-(2-morpholin-4-ylethylsulfanyl)-5-pentyl-3-phenylpyrimidin-4-one

InChI

InChI=1S/C21H29N3O3S/c1-2-3-5-10-18-19(25)22-21(28-16-13-23-11-14-27-15-12-23)24(20(18)26)17-8-6-4-7-9-17/h4,6-9,25H,2-3,5,10-16H2,1H3

InChI Key

XBQGLQYGZAHYIS-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(N=C(N(C1=O)C2=CC=CC=C2)SCCN3CCOCC3)O

Origin of Product

United States

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